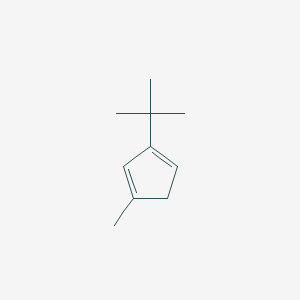

3-tert-Butyl-1-methylcyclopenta-1,3-diene

货号 B8705888

分子量: 136.23 g/mol

InChI 键: FSJVREFHLVPDCB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07879960B2

Procedure details

To a 500 ml three-neck flask equipped with a magnetic stirrer chip and a three-way cock, 100 ml of dehydrated diethyl ether and 57 ml (170 mmol) of diethyl ether solution of 3.0 M methyl magnesium bromide were charged under a nitrogen atmosphere. In the ice bath, 19.6 g (142 mmol) of 3-tert-butylcyclopentenone was added dropwise over 1 hour. The resultant solution was stirred at room temperature for 20 hours, and then the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The obtained organic layers were combined, washed twice with a saturated aqueous solution of sodium hydrogencarbonate, twice with water, and twice with saturated brine and dried over magnesium sulfate and the solvent was distilled. Thereafter, the purification was conducted by distillation under reduced pressure to obtain 13.5 g of a pale yellowy transparent liquid. The yield was 70%. Identification was done by 1H-NMR spectrum. The measurement results are shown as follows.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Mg]Br.[C:4]([C:8]1[CH2:12][CH2:11][C:10](=O)[CH:9]=1)([CH3:7])([CH3:6])[CH3:5].Cl>C(OCC)C>[CH3:1][C:11]1[CH2:10][CH:9]=[C:8]([C:4]([CH3:7])([CH3:6])[CH3:5])[CH:12]=1

|

Inputs

Step One

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

19.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC(CC1)=O

|

Step Two

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Br

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

57 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 500 ml three-neck flask equipped with a magnetic stirrer chip

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted twice with 50 ml of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with a saturated aqueous solution of sodium hydrogencarbonate, twice with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

twice with saturated brine and dried over magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the purification

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was conducted by distillation under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(=CC1)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.5 g | |

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |